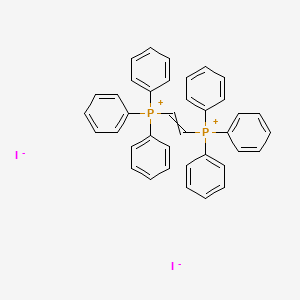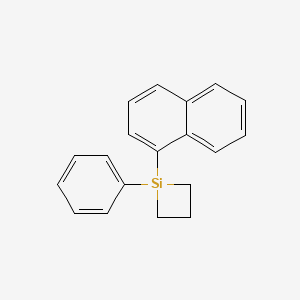
Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. The unique structure of silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- includes a four-membered ring containing silicon, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- typically involves the reaction of silacyclobutane with naphthalenyl and phenyl groups under controlled conditions. One common method is the anionic ring-opening polymerization of methylsilacyclobutane followed by post-modification using hydrosilylation protocols .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing specialized equipment to ensure precise control over reaction conditions. The use of catalysts and solvents such as tetrahydrofuran (THF) can enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.
Major Products Formed: The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various elements, allowing the compound to participate in diverse chemical reactions. The pathways involved include the formation of silicon-carbon and silicon-oxygen bonds, which are crucial for its reactivity and applications .
Vergleich Mit ähnlichen Verbindungen
- Silacyclobutane, 1-methyl-1-(1-naphthalenyl)-
- Ethanone, 1-(1-naphthalenyl)-
Comparison: Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- is unique due to its specific structural arrangement, which includes both naphthalenyl and phenyl groups attached to the silacyclobutane ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the phenyl group enhances its stability and reactivity in certain chemical reactions .
Eigenschaften
CAS-Nummer |
54600-06-5 |
|---|---|
Molekularformel |
C19H18Si |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-naphthalen-1-yl-1-phenylsiletane |
InChI |
InChI=1S/C19H18Si/c1-2-10-17(11-3-1)20(14-7-15-20)19-13-6-9-16-8-4-5-12-18(16)19/h1-6,8-13H,7,14-15H2 |
InChI-Schlüssel |
SDKDNYFDSQEMGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[Si](C1)(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


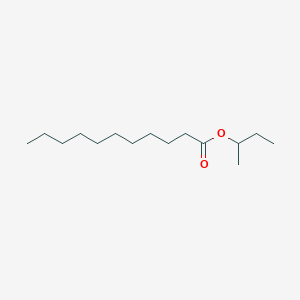
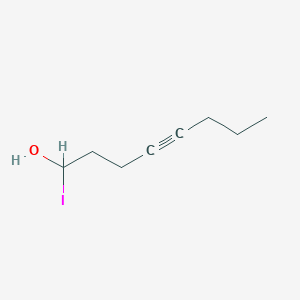
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)

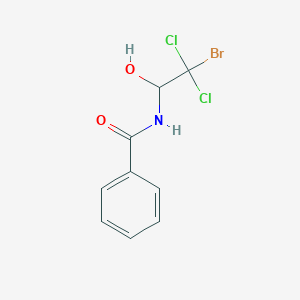
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
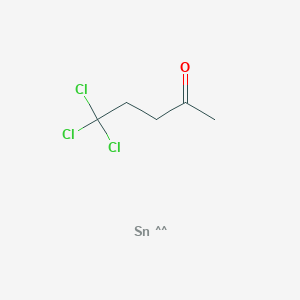



![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)
![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)
